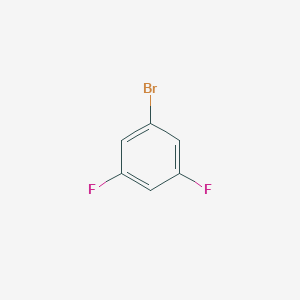
2-苯基丁酰氯
描述
2-Phenylbutyryl chloride is an organic compound that is primarily used as a reagent in organic synthesis. It is a colorless liquid with a pungent odor. 2-Phenylbutyryl chloride is a derivative of butyric acid, and is also known as 2-Chlorobutanoic acid. It is used in the production of pharmaceuticals, polymers, and other specialty chemicals.
科学研究应用
药学应用:
- 可以从 2-苯基丁酰氯衍生的烷基 (R)-2-羟基-4-苯基丁酸酯用于生产血管紧张素转换酶抑制剂,使用面包酵母提供高产率和立体选择性的高血压潜在治疗方法 (Dao et al., 1998)。
- 4-苯基丁酸酯已用于治疗囊性纤维化支气管上皮细胞,导致伴侣蛋白、催化酶和细胞防御中差异表达的蛋白质表达 (Singh et al., 2006)。
化学合成和聚合物应用:
- 衍生物 4-聚苯乙烯三苯甲基氯化物促进氨基酸衍生物和肽的合成,在制药和生物技术应用中显示出前景 (Barlos et al., 1988)。
- 邻苯二甲酸二丁酯软化杂环聚丙烯酰胺,展示了估计其他聚合物和增塑剂的最佳增塑重量的方法 (Al-Tamimi et al., 2015)。
- 可能衍生自 2-苯基丁酰氯的酚酸酯类引发剂有效引发过渡金属介导的活性聚合,从而能够有效聚合各种甲基丙烯酸烷基酯 (Haddleton & Waterson, 1999)。
材料科学和电化学:
- 在二氧化碳存在下银阴极上的芳基乙基氯化物的电还原已被证明可以有效合成 2-芳基丙酸,表明在电化学和材料合成中具有重要应用 (Isse et al., 2005)。
- 已经使用可以从 2-苯基丁酰氯衍生的组分开发了对钒酰和铀酰等各种离子具有选择性的基于 PVC 的膜传感器。这些传感器在离子检测和定量方面在环境和分析化学中显示出前景 (Jain et al., 1998; Zidan et al., 2014)。
安全和危害
2-Phenylbutyryl chloride is classified as a dangerous substance. It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection . In case of exposure, immediate medical attention is required .
作用机制
Target of Action
It is known to react with various compounds in chemical reactions .
Mode of Action
2-Phenylbutyryl chloride is a reactive compound that can participate in various chemical reactions. For instance, it reacts with 4-methoxybenzoyl chloride in the presence of a palladium catalyst to yield 1-(4-methoxyphenyl)-2-phenyl-2-buten-1-one . This suggests that 2-Phenylbutyryl chloride can act as an acylating agent, transferring its acyl group to other molecules.
生化分析
Biochemical Properties
It is known to be used in the synthesis of phenothiazine derivatives for the reversible inhibition of human butyrylcholinesterase . This suggests that it may interact with enzymes such as butyrylcholinesterase in biochemical reactions.
Molecular Mechanism
It is known to react with 4-methoxybenzoyl chloride catalyzed by PdBr (Ph) (PPh 3) 2 to yield 1- (4-methoxyphenyl)-2-phenyl-2-buten-1-one
属性
IUPAC Name |
2-phenylbutanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXMHCMPIAYMGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201308142 | |
| Record name | α-Ethylbenzeneacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201308142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36854-57-6 | |
| Record name | α-Ethylbenzeneacetyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36854-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylbutyryl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036854576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 36854-57-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86133 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | α-Ethylbenzeneacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201308142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylbutyryl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.385 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is (S)-(+)-2-Phenylbutyryl chloride used in the analysis of chiral diols and hydroxyacids?
A1: (S)-(+)-2-Phenylbutyryl chloride is employed as a chiral derivatizing agent (CDA) to form diastereomeric derivatives with chiral diols and hydroxyacids. [] This derivatization step is crucial for gas chromatography-mass spectrometry (GC-MS) analysis because it introduces a second chiral center, transforming enantiomers into diastereomers. Diastereomers, unlike enantiomers, possess different physical and chemical properties, allowing for separation and quantification by GC-MS. [] The study utilizes this approach to investigate the metabolism of diol enantiomers in dogs. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

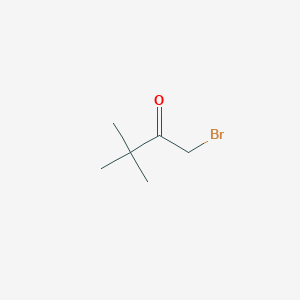
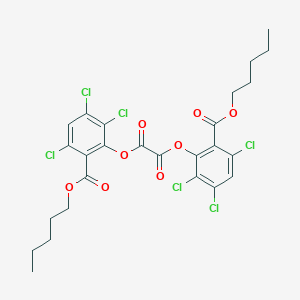

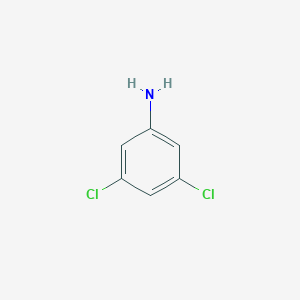
![2-[7-(Carboxymethyl)-13-oxo-1,4,7,10-tetrazabicyclo[8.2.1]tridecan-4-yl]acetic acid](/img/structure/B42883.png)
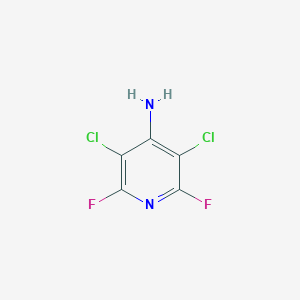

![N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide](/img/structure/B42893.png)


